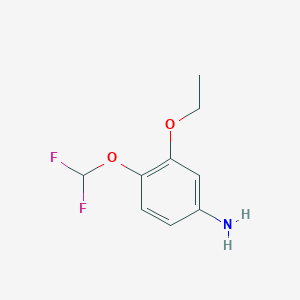
Isoxazole-5-carboxamide
Descripción general
Descripción
Isoxazole-5-carboxamide derivatives are a class of compounds that have been identified as relevant motifs in drug candidates, agrochemicals, and materials due to their unique chemical structure and properties. These compounds have been utilized as versatile building blocks for the preparation of a variety of densely functionalized molecules, demonstrating their importance in the field of organic synthesis .
Synthesis Analysis
The synthesis of this compound derivatives involves several key steps and methodologies. For instance, a collection of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides was prepared starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, with subsequent oxidation and controlled derivatization to yield a variety of trisubstituted isoxazoles . Another approach involved the cycloaddition of carbethoxyformonitrile oxide to specific precursors with spontaneous elimination and hydrolysis steps to yield the desired this compound compounds . Additionally, the synthesis of 3-aryl-5-(haloalkyl)-4-isoxazolecarboxamides was achieved through 1,3-dipolar cycloaddition, followed by conversion to various derivatives exhibiting significant herbicidal activity .
Molecular Structure Analysis
Isoxazole-5-carboxamides exhibit a molecular structure characterized by the presence of an isoxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms. This structure is highly versatile and can be functionalized at various positions to yield compounds with diverse biological activities and applications. The molecular structure of these compounds plays a crucial role in their reactivity and the types of chemical reactions they can undergo .
Chemical Reactions Analysis
Isoxazole-5-carboxamides can participate in a range of chemical reactions, which are essential for their functionalization and application in various fields. For example, the Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles leads to the formation of isoxazole-4-carboxylic esters and amides, while controlled isomerization can yield oxazole derivatives . Additionally, the synthesis of benzenesulfonamide-containing isoxazole compounds involved reactions with hydroxymoyl chlorides and benzoyl chlorides to obtain potent inhibitors of carbonic anhydrase .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole-5-carboxamides are influenced by their molecular structure and the substituents attached to the isoxazole ring. These properties determine the solubility, stability, and reactivity of the compounds, which are critical for their practical applications. For instance, novel isoxazole carboxamides with specific substituents at the 5-position of the isoxazole ring have shown potent binding affinity and functional antagonism of the growth hormone secretagogue receptor (GHS-R), along with high aqueous solubility and good selectivity .
Aplicaciones Científicas De Investigación
Anticancer Activity
Isoxazole-5-carboxamide derivatives have shown promising results in anticancer research. A study by Abou-Seri et al. (2021) highlighted the synthesis and in vitro anticancer activity of certain isoxazole-based carboxamides, ureates, and hydrazones. They found that these compounds, particularly carboxamide 3c, exhibited potent anticancer activity against various cancer cell lines, including leukemia and melanoma.
Growth Hormone Secretagogue Receptor Antagonists
Isoxazole carboxamides have been identified as antagonists for the growth hormone secretagogue receptor (GHS-R). Liu et al. (2004) discovered that modifications of the isoxazole ring led to compounds with high binding affinity and functional antagonism of GHS-R, indicating potential applications in related medical conditions and research (Liu et al., 2004).
Carbonic Anhydrase Inhibition
In a study by Altug et al. (2017), isoxazole-containing sulfonamides were synthesized and shown to inhibit human carbonic anhydrases, particularly hCA II and hCA VII. These enzymes are targets for various therapeutic applications, such as treating glaucoma and neuropathic pain (Altug et al., 2017).
Analgesic Potential
The synthesis and evaluation of antinociceptive potential of various isoxazole carboxamide derivatives have been explored. Bibi et al. (2019) found that these derivatives showed analgesic activity, suggesting their potential in pain management with fewer side effects (Bibi et al., 2019).
Herbicidal Activity
This compound derivatives have been synthesized and found to exhibit significant herbicidal activity. Hamper et al. (1995) reported the effectiveness of these compounds against broadleaf and narrowleaf weeds, highlighting their potential in agricultural applications (Hamper et al., 1995).
Synthesis and Mechanistic Studies
Various studies have focused on the synthesis and mechanistic understanding of this compound derivatives. For instance, Nishiwaki et al. (1970) investigated the thermally induced reactions of 5-aminoisoxazoles, contributing to the knowledge of isoxazole chemistry (Nishiwaki et al., 1970).
Safety and Hazards
Direcciones Futuras
Isoxazole and its derivatives have several applications in pharmaceutical industries, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities . This suggests potential future directions in the development of more potent and specific analogs of isoxazole-based compounds for the biological target .
Mecanismo De Acción
Target of Action
It’s known that isoxazole derivatives bind to biological targets based on their chemical diversity .
Mode of Action
It’s known that isoxazole derivatives interact with their targets, leading to various biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
Biochemical Pathways
Isoxazole derivatives, including Isoxazole-5-carboxamide, can affect various biochemical pathways. Isoxazole derivatives have been found to show different biological activities, suggesting they may influence a variety of biochemical pathways .
Result of Action
This compound and its derivatives have been found to exhibit potent to moderate activities against various cancer cell lines . For instance, one study found that certain isoxazole-carboxamide derivatives showed broad-spectrum activity against B16F1, Colo205, HepG2, and HeLa cancer cell lines . Moreover, one particular compound was found to be the most active against the B16F1 melanoma cell line .
Análisis Bioquímico
Biochemical Properties
Isoxazole-5-carboxamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the notable interactions is with the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor . This inhibition leads to a decrease in prostaglandin production, which is associated with its anti-inflammatory effects. Additionally, this compound has been shown to interact with human carbonic anhydrase isoforms, exhibiting inhibitory activity against the cytosolic isoform hCA II . These interactions highlight the compound’s potential as a therapeutic agent in treating inflammatory and other diseases.
Cellular Effects
This compound exhibits significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to induce cell cycle arrest in the G0/G1 phase, leading to a decrease in CDK4 levels . This effect is particularly notable in hepatocellular carcinoma cell lines, where this compound derivatives have shown potent anticancer activities . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum anticancer properties .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects by inhibiting the COX enzyme, thereby reducing prostaglandin production . Additionally, this compound has been shown to interact with various proteins, leading to changes in gene expression and cellular function . The inhibition of specific enzymes and modulation of protein interactions are key aspects of its molecular mechanism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under various conditions, maintaining its biological activity . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose to maximize benefits while minimizing risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biological activity. The compound undergoes metabolic transformations, leading to the formation of active metabolites that contribute to its therapeutic effects . Additionally, this compound affects metabolic flux and metabolite levels, further influencing cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, enhancing its therapeutic efficacy . The distribution of this compound is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with specific biomolecules, enhancing its therapeutic potential and biological activity .
Propiedades
IUPAC Name |
1,2-oxazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2/c5-4(7)3-1-2-6-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSIBSRXKQRYPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427255 | |
| Record name | isoxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89032-77-9 | |
| Record name | isoxazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




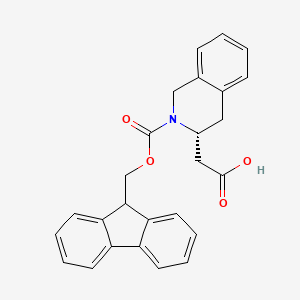
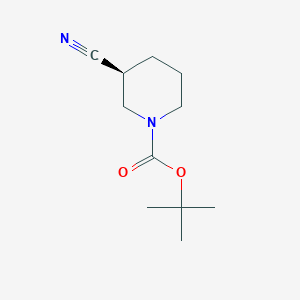
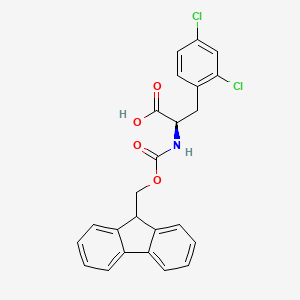
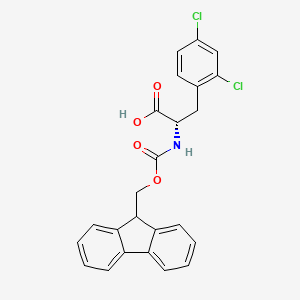
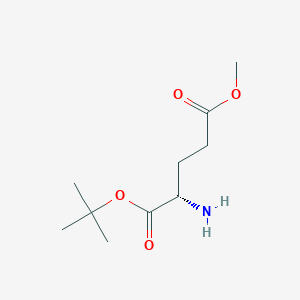


![[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1310884.png)
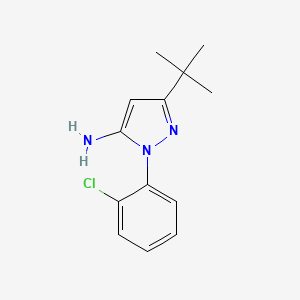

![5-(4-Isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1310896.png)

